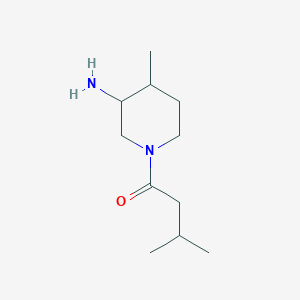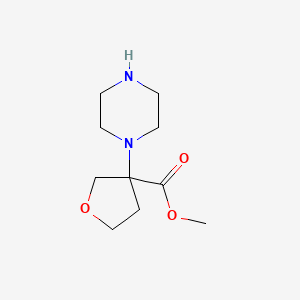
Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate is a chemical compound with the molecular formula C10H18N2O3. It is often used in research and industrial applications due to its unique chemical properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate typically involves the reaction of piperazine with oxolane-3-carboxylic acid methyl ester under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives, while substitution reactions may produce various substituted piperazine compounds .
Applications De Recherche Scientifique
Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(piperazin-1-yl)oxolan-2-one dihydrochloride: Similar in structure but differs in functional groups.
Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride: A dihydrochloride salt form of the compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H18N2O3 |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
methyl 3-piperazin-1-yloxolane-3-carboxylate |
InChI |
InChI=1S/C10H18N2O3/c1-14-9(13)10(2-7-15-8-10)12-5-3-11-4-6-12/h11H,2-8H2,1H3 |
Clé InChI |
DHSFWHJCUXEUDQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCOC1)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid](/img/structure/B13223263.png)

![tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate](/img/structure/B13223277.png)
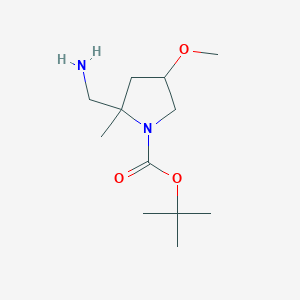
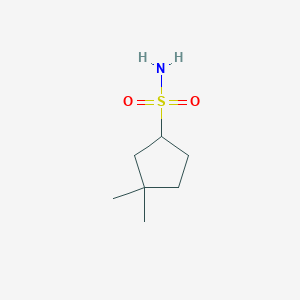
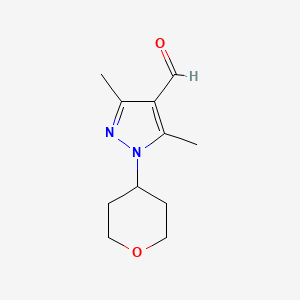
![1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene](/img/structure/B13223290.png)

![1-{[(Benzyloxy)carbonyl]amino}-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid](/img/structure/B13223295.png)
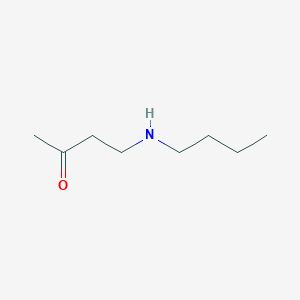
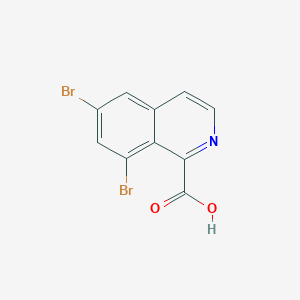
![6-Methyl-4-[(pyrrolidin-2-yl)methoxy]-2H-pyran-2-one](/img/structure/B13223317.png)
